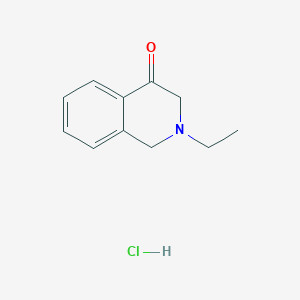

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride” is a chemical compound with the IUPAC name 2-ethyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . It has a molecular weight of 211.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds such as 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones have been synthesized through sequential reactions of 2-alkynylanilines with ketones .Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature .Scientific Research Applications

Crystal Structure and Synthesis Methodologies

Crystal Structure Analysis : A study focused on the crystal structure of a compound structurally related to 2-Ethyl-1,3-dihydroisoquinolin-4-one, highlighting the compound's crystallization in an orthorhombic space group and detailing its molecular geometry. This research provides insight into the structural aspects that could influence the chemical properties and reactivity of such compounds (Galdámez, Castro-Castillo, & Cassels, 2009).

Ultrasound-Promoted Synthesis : Another study explored the ultrasound-promoted synthesis of novel carboxylate derivatives using substituted 2,4-dichloroquinolines. This method demonstrates an efficient synthesis pathway that could be applicable to the synthesis of 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride derivatives, potentially offering a new class of antibacterial agents (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Potential Biological Applications

Antimicrobial Agents : Research on the synthesis of various quinolin and pyrimidine derivatives, including methods that could be adapted for 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride, has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Synthesis of Novel Quinones : The synthesis of new classes of quinones from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates has been reported. These compounds, related to 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride, represent a novel class of quinones with unexplored potential in various pharmaceutical applications (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).

Inhibitors of Phenylethanolamine N-Methyltransferase : A study on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines revealed remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. This highlights the potential therapeutic applications of derivatives of 2-Ethyl-1,3-dihydroisoquinolin-4-one in treating disorders related to catecholamine biosynthesis (Grunewald, Dahanukar, Teoh, & Criscione, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Target of Action

Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have been reported to exhibit antioomycete activity against the phytopathogen pythium recalcitrans . Therefore, it is plausible that 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride may also target similar biological systems.

Mode of Action

recalcitrans . This disruption could potentially inhibit the growth and proliferation of the pathogen, thereby exerting its antioomycete activity.

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to the disruption of biological membrane systems, thereby inhibiting the growth and proliferation of the targeted organisms .

properties

IUPAC Name |

2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRRSYOOVVQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2C(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)

![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

![7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2530112.png)